Dmt-biotin-teg-phosphoramidite

Description

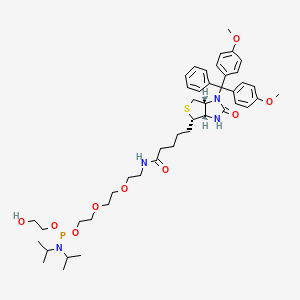

DMT-Biotin-TEG-Phosphoramidite is a specialized reagent used in solid-phase oligonucleotide synthesis to incorporate biotin labels at specific positions (3'-, 5'-terminus, or internal) within the oligonucleotide sequence. The compound features three key components:

- Dimethoxytrityl (DMT): A protecting group that enables purification via reverse-phase (RP) cartridges or HPLC by monitoring trityl cation release during synthesis .

- Biotin: A vitamin-derived moiety with high affinity for streptavidin/avidin, facilitating applications in detection, affinity purification, and diagnostics .

- Triethylene Glycol (TEG) Spacer: A flexible linker that minimizes steric hindrance between the biotin tag and the oligonucleotide backbone, improving binding efficiency .

This phosphoramidite is compatible with automated synthesizers and standard phosphite triester chemistry cycles, allowing versatile labeling strategies in genomics, molecular diagnostics, and targeted drug delivery systems .

Properties

Molecular Formula |

C45H65N4O9PS |

|---|---|

Molecular Weight |

869.1 g/mol |

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-[2-[[di(propan-2-yl)amino]-(2-hydroxyethoxy)phosphanyl]oxyethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C45H65N4O9PS/c1-33(2)49(34(3)4)59(57-27-25-50)58-31-30-56-29-28-55-26-24-46-42(51)15-11-10-14-41-43-40(32-60-41)48(44(52)47-43)45(35-12-8-7-9-13-35,36-16-20-38(53-5)21-17-36)37-18-22-39(54-6)23-19-37/h7-9,12-13,16-23,33-34,40-41,43,50H,10-11,14-15,24-32H2,1-6H3,(H,46,51)(H,47,52)/t40-,41-,43-,59?/m0/s1 |

InChI Key |

ZDMRMMPCNVTLCW-YNAHZDLCSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCO)OCCOCCOCCNC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| DMT Protection | 4,4'-Dimethoxytrityl chloride, pyridine | Protect biotin N1 to prevent branching |

| Spacer Attachment | Amino-PEG3-alcohol, anhydrous DMF | Introduce triethylene glycol spacer |

| Activation | p-Nitrophenol chloroformate, anhydrous acetonitrile | Activate intermediate for phosphitylation |

| Phosphitylation | 2-cyanoethyl-N,N'-tetraisopropylphosphorodiamidite, tetrazole catalyst | Form phosphoramidite functional group |

| Purification | Reverse-phase HPLC | Isolate pure this compound |

Incorporation into Oligonucleotides: Coupling and Deprotection

Coupling Protocols

- Recommended coupling time for this compound is 12–15 minutes to ensure efficient incorporation during solid-phase oligonucleotide synthesis.

- The reagent is compatible with standard DNA/RNA synthesizers and coupling cycles.

- The DMT group remains on (DMT-ON) during synthesis to facilitate purification and prevent premature cleavage of the biotin-TEG moiety.

Deprotection Conditions

- The TEG spacer contains a 1,2-diol configuration, which allows cleavage during deprotection if the DMT group is removed prematurely.

- For optimal yield, the DMT group is retained until after cleavage and deprotection of the oligonucleotide from the solid support.

- Most standard deprotection conditions (e.g., ammonium hydroxide or ammonium hydroxide/methylamine mixtures) are compatible with this phosphoramidite.

- The tert-butylbenzoyl protecting group (used in some biotin derivatives) is removed during ammonium hydroxide deprotection.

Purification

- The hydrophobic DMT group facilitates reverse-phase cartridge or HPLC purification.

- Biotin-labeled oligonucleotides (DMT OFF) separate well from unlabeled oligos due to biotin's hydrophobicity.

Research Results and Applications

- Incorporation of this compound into oligonucleotides has been demonstrated to yield biotinylated products with reduced steric hindrance due to the extended TEG spacer.

- The reagent is compatible with both 3'- and 5'-end labeling, as well as internal incorporation within oligonucleotide sequences.

- Biotinylated oligonucleotides synthesized using this phosphoramidite are widely used in affinity capture, labeling, and detection assays in molecular biology and diagnostics.

- Studies confirm that maintaining the DMT group during synthesis improves purification outcomes and overall yield.

Chemical Reactions Analysis

Types of Reactions

Dmt-biotin-teg-phosphoramidite undergoes several types of chemical reactions:

Coupling Reactions: It couples with oligonucleotides during solid-phase synthesis.

Deprotection Reactions: The DMT group is removed during the synthesis process to facilitate purification.

Common Reagents and Conditions

Coupling Reagents: Anhydrous acetonitrile is commonly used as a solvent.

Deprotection Reagents: Diethylamine in acetonitrile is used to remove cyanoethyl protecting groups.

Major Products Formed

The major product formed from these reactions is a biotinylated oligonucleotide, which can be used in various molecular biology applications .

Scientific Research Applications

Dmt-biotin-teg-phosphoramidite has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of biotinylated oligonucleotides for various chemical analyses.

Biology: Essential for labeling oligonucleotides in genomic research and molecular diagnostics.

Medicine: Used in the development of diagnostic probes and therapeutic agents.

Mechanism of Action

Dmt-biotin-teg-phosphoramidite exerts its effects by incorporating a biotin label into oligonucleotides. The biotin moiety binds strongly to streptavidin or avidin, allowing for the detection, purification, and immobilization of biotinylated molecules. The TEG spacer reduces steric hindrance, enhancing the efficiency of the labeling process .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key distinctions between DMT-Biotin-TEG-Phosphoramidite and analogous compounds:

| Parameter | This compound | Biotin-dT Phosphoramidite | 5'-Biotin-CE Phosphoramidite | Desthiobiotin-TEG Phosphoramidite |

|---|---|---|---|---|

| Biotin Position | 3'-, 5'-, or internal | Internal (dT substitution) | 5'-terminus only | 3'-, 5'-, or internal |

| Spacer Type | TEG (3 ethylene glycol units) | C6 alkyl chain | None (direct linkage) | TEG |

| Purification Handle | DMT group | DMT group | DMT group (optional) | Varies by product |

| Steric Hindrance | Reduced (flexible TEG linker) | Moderate (rigid C6 spacer) | High (no spacer) | Reduced (TEG linker) |

| Coupling Efficiency | High (standard 5–15 min cycles) | Requires extended coupling (15 min) | High (5 min cycles) | Similar to DMT-Biotin-TEG |

| Reversible Binding | No | No | No | Yes (lower affinity for streptavidin) |

| Key Applications | Diagnostics, drug delivery, NGS | Sequencing, affinity probes | End-labeling, pull-down assays | Reversible capture assays |

Key Insights

Spacer Design: The TEG spacer outperforms C6 (Biotin-dT) and direct linkage (5'-Biotin-CE) in reducing steric hindrance, critical for efficient streptavidin binding in sterically constrained environments (e.g., nanopore sequencing) .

Purification Versatility: The DMT group allows real-time coupling monitoring and RP/HPLC purification, a feature shared with Biotin-dT Phosphoramidite but absent in non-DMT variants .

Reversible Binding : Desthiobiotin-TEG Phosphoramidite, a structural analog, offers weaker streptavidin binding (Kd ~10⁻¹¹ M vs. 10⁻¹⁵ M for biotin), enabling gentle elution with free biotin for sample recovery .

Limitations and Considerations

- Cost: TEG-containing phosphoramidites are typically more expensive than C6 or non-spacer analogs due to complex synthesis .

- Synthesis Optimization : Extended coupling times (e.g., 15 min for Biotin-dT-CE) may be required for bulkier derivatives, increasing production time .

Q & A

Q. How does the DMT group in DMT-Biotin-TEG-Phosphoramidite facilitate oligonucleotide purification?

The DMT (dimethoxytrityl) group enhances purification by enabling hydrophobic interaction with reverse-phase (RP) cartridges or HPLC columns. During synthesis, the DMT group can either be retained for purification or removed to measure coupling efficiency via trityl monitoring. This dual functionality ensures high-purity oligonucleotides while maintaining flexibility in experimental workflows .

Q. What design considerations are critical for site-specific biotin labeling using this compound?

Unlike traditional 5′-terminal biotinylation reagents, this compound allows internal insertion of biotin tags at dT residues within the oligonucleotide sequence. Researchers must:

Q. What is the role of spacer arms in biotin-labeled oligonucleotides synthesized with this compound?

The spacer arm (e.g., a 6-carbon aminohexanol chain or TEG linker) reduces steric interference between the biotin tag and oligonucleotide backbone, ensuring efficient binding to streptavidin in assays like pull-downs or ELISAs. Spacer length impacts binding kinetics and assay sensitivity .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into automated oligonucleotide synthesis?

Key methodological adjustments include:

Q. How do internal vs. terminal biotin labeling strategies affect experimental outcomes in chromatin immunoprecipitation (ChIP) assays?

Internal labeling (enabled by this compound) minimizes steric hindrance in long oligonucleotides, improving probe-target hybridization. However, terminal labels may yield higher streptavidin binding efficiency due to reduced backbone interactions. Validate using:

Q. What experimental approaches resolve discrepancies in biotinylation efficiency across different phosphoramidite batches?

Contradictions often arise from batch-to-batch variability in amidite solubility or DMT protection. Mitigate by:

Q. How does spacer arm length (e.g., TEG vs. aminohexanol) impact biotin-streptavidin binding kinetics in surface plasmon resonance (SPR) assays?

Longer spacers (e.g., TEG) improve binding accessibility by reducing steric constraints. Methodologically:

Q. What strategies prevent phosphoramidite degradation during long-term storage?

Store this compound in anhydrous acetonitrile at ≤-20°C under argon. Conduct periodic QC via:

- Trityl assay : Measure active amidite concentration before large-scale synthesis.

- 31P-NMR : Detect phosphite oxidation to phosphate .

Data Contradiction Analysis

Q. How to address conflicting results when using this compound in qPCR probe design?

Discrepancies may arise from incomplete DMT removal (causing purification failures) or biotin-induced polymerase inhibition. Resolve by:

Q. Why do internal biotin labels sometimes reduce oligonucleotide stability in serum-containing assays?

Serum nucleases may cleave at internal biotin-dT sites due to structural distortion. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.